molecular formula C20H22ClN3O3S B2597166 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 690247-70-2

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B2597166
CAS RN: 690247-70-2
M. Wt: 419.92
InChI Key: IFIDLEJUJLVASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Applications

Piperazine derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, a study on urea and thiourea derivatives of piperazine doped with febuxostat reported promising antiviral and antimicrobial activities (Reddy et al., 2013). Similarly, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlighted the potential of such compounds in combating microbial infections (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl derivatives derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Central Nervous System Agents

Studies on piperazine-containing compounds have also explored their interactions with central nervous system receptors. For example, research on 4-alkyl-1-(o-methoxyphenyl)piperazines indicated their potential as 5-HT1A and 5-HT2 receptor antagonists, with implications for psychiatric and neurological disorders (Mokrosz et al., 1994).

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-25-17-5-3-15(21)11-16(17)22-20(28)24-8-6-23(7-9-24)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIDLEJUJLVASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carbothioamide

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